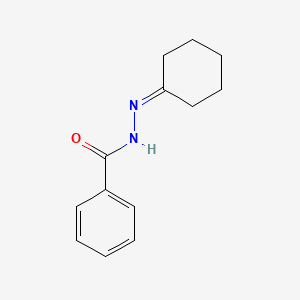

N'-cyclohexylidenebenzohydrazide

Description

Contextualization within Hydrazone Chemistry

N'-cyclohexylidenebenzohydrazide belongs to the hydrazone class of organic compounds. Hydrazones are characterized by the structure R1R2C=NNH2 and are typically formed through the condensation reaction of hydrazine (B178648) with aldehydes or ketones. nih.gov In the case of this compound, it is synthesized from the reaction of benzohydrazide (B10538) and cyclohexanone (B45756). nih.gov The hydrazone moiety (-C=N-NH-) is a versatile functional group that imparts a range of chemical properties to the molecule, making it a subject of interest in various chemical and biological studies. nih.gov Hydrazones are known intermediates in significant organic reactions, such as the Wolff-Kishner reduction, which converts carbonyl compounds to alkanes. nih.gov

Significance of the Benzohydrazide Scaffold in Academic Research

The benzohydrazide scaffold, a core component of this compound, is a widely studied motif in medicinal and materials chemistry. Benzohydrazide and its derivatives are recognized for their diverse biological activities, which has led to their investigation in the development of new therapeutic agents. mdpi.com Research has explored the potential of benzohydrazide derivatives as antimicrobial, anticonvulsant, and anticancer agents. mdpi.comnih.govresearchgate.net The presence of both a benzene (B151609) ring and a hydrazide group allows for various structural modifications, enabling the synthesis of a wide array of derivatives with potentially unique properties. mdpi.com The ability of the benzohydrazide scaffold to form stable metal complexes has also been a subject of study. nih.gov

Overview of Current Research Trajectories on this compound

While extensive biological activity screening specifically for this compound is not widely published, the known bioactivities of the larger benzohydrazide and hydrazone classes suggest potential avenues for future research. For instance, many benzohydrazide derivatives have been investigated for their antimicrobial and anticonvulsant properties. mdpi.com Therefore, a logical trajectory for future research would be to evaluate this compound for similar activities. The synthesis of new derivatives based on the this compound structure is another potential research direction to explore structure-activity relationships. mdpi.com

Detailed Research Findings

A significant contribution to the understanding of this compound comes from a detailed crystallographic study. nih.gov This research provides precise data on its molecular structure and synthesis.

The synthesis of this compound involves the reaction of benzohydrazide with cyclohexanone in methanol (B129727). The mixture is stirred at 373 K for 30 minutes, and the resulting product is recrystallized from methanol to yield colorless crystals. nih.gov

Elemental analysis of the synthesized compound aligns with the expected values for the chemical formula C13H16N2O. nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 72.19 | 72.18 |

| Hydrogen (H) | 7.46 | 7.25 |

| Nitrogen (N) | 12.95 | 12.78 |

| Table 1: Elemental Analysis of this compound nih.gov |

The crystal structure of this compound has been determined to be in the tetragonal space group. The cyclohexane (B81311) ring adopts a chair conformation. The crystal structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into chains. nih.govnih.gov

| Parameter | Value |

| Formula | C13H16N2O |

| Molecular Weight | 216.28 |

| Crystal System | Tetragonal |

| a (Å) | 9.4691 (11) |

| c (Å) | 13.8514 (15) |

| V (ų) | 1242.0 (2) |

| Z | 4 |

| Table 2: Crystallographic Data for this compound nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylideneamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILGFUQQECFFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)C2=CC=CC=C2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302089 | |

| Record name | N'-cyclohexylidenebenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24214-79-7 | |

| Record name | NSC148501 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-cyclohexylidenebenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for N'-Cyclohexylidenebenzohydrazide

The formation of this compound is primarily achieved through well-established synthetic protocols, including condensation reactions and various derivatization strategies.

Condensation Reactions

The most common and direct method for synthesizing this compound is the condensation reaction between benzohydrazide (B10538) and cyclohexanone (B45756). This reaction involves the formation of a carbon-nitrogen double bond (C=N), which is characteristic of hydrazones. mdpi.com

The reaction is typically carried out by refluxing the two starting materials in a suitable solvent, such as ethanol. mdpi.com The addition of a catalytic amount of acid, like glacial acetic acid, is often employed to facilitate the reaction, leading to good to excellent yields. mdpi.com The general scheme for this condensation is a nucleophilic addition of the hydrazine (B178648) derivative to the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the stable hydrazone product. fiveable.melibretexts.org

Table 1: Representative Condensation Reaction for Hydrazone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product Class | Reference |

|---|---|---|---|---|---|---|

| 5-Iodo-2-hydroxybenzohydrazide | Substituted benzaldehydes | Acetic acid | Ethanol | Reflux, 5-9 h | Salicylhydrazone Derivatives | mdpi.com |

| 4-((7H-purin-6-yl) amino) benzohydrazide | Substituted aldehydes | Glacial acetic acid | Not specified | Reflux | Purine–Hydrazone Scaffolds | mdpi.com |

Derivatization Strategies

Derivatization strategies are employed to modify existing molecules to enhance their analytical detection or to create new compounds with specific properties. In the context of this compound, derivatization can be conceptualized in two ways: using the core reactants as building blocks for more complex structures or modifying the final hydrazone product.

One common strategy involves reacting a hydrazine derivative with a molecule containing a carbonyl group to form a hydrazone. This is a widely used technique in metabolomics for the analysis of compounds containing carbonyl, carboxyl, and phosphoryl groups. nih.govnih.gov For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) is a derivatizing agent used to react with such functional groups to improve detection sensitivity and chromatographic separation in LC-MS/MS analysis. nih.govnih.gov This highlights the utility of the hydrazone formation reaction itself as a derivatization tool.

Furthermore, the synthesis of complex molecules can involve the creation of a hydrazone as a key intermediate step. For example, purine-hydrazone scaffolds are synthesized by first preparing a benzohydrazide derivative, which is then reacted with various aldehydes to yield the final products. mdpi.com This multi-step approach allows for the construction of a library of related compounds from a common intermediate.

Chemical derivatization is also a crucial technique in high-performance liquid chromatography (HPLC) to enhance the analytical performance for compounds that lack strong UV absorption or ionize poorly in mass spectrometry. researchgate.net While not directly synthesizing this compound, these methods illustrate the broader importance of forming hydrazone-like linkages in chemical analysis and synthesis.

Reaction Mechanism Studies in this compound Synthesis

The formation of this compound and related hydrazones proceeds through specific mechanistic pathways, which have been the subject of detailed investigation.

Nucleophilic Addition Pathways

The primary mechanism for the formation of hydrazones, including this compound, is nucleophilic addition. masterorganicchemistry.comyoutube.comsavemyexams.com The reaction is initiated by the attack of the nucleophilic nitrogen atom of the hydrazine (benzohydrazide) on the electrophilic carbonyl carbon of the ketone (cyclohexanone). fiveable.meyoutube.com

The mechanism can be summarized in the following steps:

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of benzohydrazide attacks the electrophilic carbonyl carbon of cyclohexanone. fiveable.me

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. fiveable.me

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group on the carbinolamine is protonated (often by an acid catalyst), making it a good leaving group (water). The lone pair on the second nitrogen atom then helps to push out the water molecule, forming the C=N double bond.

Radical Reaction Pathways

While nucleophilic addition is the dominant pathway for hydrazone synthesis, radical reactions represent an alternative, though less common, route for the formation and subsequent reaction of related structures. Research has shown that radical addition to the C=N bond of hydrazones can occur. mdpi.com For example, a protocol for the radical addition of alkyl iodides to hydrazones has been developed "on water," yielding the corresponding substituted products in good yields. mdpi.com

These reactions typically involve the generation of a radical species, which then adds to the unsaturated C=N bond. mdpi.com The stability of the resulting radical intermediate is a key factor in the success of these reactions. youtube.com While direct synthesis of this compound via a radical pathway is not the standard method, the study of radical additions to the hydrazone functional group provides insight into the broader reactivity of this class of compounds. mdpi.comnih.gov It has also been noted that some compounds, like 4-hydroxycoumarins, which are typically nucleophilic, can act as single-electron transfer (SET) reductants upon photoexcitation, generating radicals that can initiate further transformations. rsc.org

Catalysis in Benzohydrazone Formation

Catalysis plays a crucial role in accelerating the formation of hydrazones. Both acid and nucleophilic catalysis are effective.

Acid Catalysis: As mentioned previously, the addition of a small amount of acid, such as acetic acid, is a common practice in condensation reactions to form hydrazones. mdpi.commdpi.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine. The acid also facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a better leaving group (water).

Nucleophilic Catalysis: Aniline (B41778) and its derivatives have been shown to act as effective nucleophilic catalysts for hydrazone formation. nih.govnih.gov The mechanism involves the initial rapid formation of an imine intermediate between the catalyst (e.g., aniline) and the carbonyl compound. nih.gov This imine is more reactive towards the hydrazine than the original carbonyl compound. The subsequent reaction with the hydrazine yields the hydrazone product and regenerates the catalyst. nih.gov

Studies have identified that anthranilic acids are particularly superior catalysts, enhancing reaction rates by one to two orders of magnitude compared to aniline catalysis at neutral pH. nih.gov The ortho-carboxylate group in these catalysts is believed to assist in intramolecular proton transfer during both the imine and hydrazone formation steps, further accelerating the reaction. nih.gov

Table 2: Comparison of Catalysts in Hydrazone Formation

| Catalyst | Type | Key Feature | Effect on Reaction Rate | Reference |

|---|---|---|---|---|

| Acetic Acid | Acid | Protonates carbonyl oxygen | Accelerates reaction | mdpi.commdpi.com |

| Aniline | Nucleophilic | Forms reactive imine intermediate | Rate enhancement | nih.govnih.gov |

| 5-Methoxyanthranilic Acid | Nucleophilic | ortho-carboxylate group assists proton transfer | 1-2 orders of magnitude rate enhancement over aniline | nih.gov |

| 3,5-Diaminobenzoic Acid | Nucleophilic | ortho-carboxylate group assists proton transfer | 1-2 orders of magnitude rate enhancement over aniline | nih.gov |

Coordination Chemistry of N Cyclohexylidenebenzohydrazide

Ligand Design Principles for N'-Cyclohexylidenebenzohydrazide

The effectiveness of a molecule as a ligand is determined by several key features, including the presence and accessibility of donor atoms, its flexibility, and its ability to form stable ring structures (chelates) with a metal ion.

This compound possesses several potential donor atoms that can participate in coordination with a metal center. These are primarily the oxygen and nitrogen atoms within its structure. Specifically, the key donor sites are the carbonyl oxygen atom, the imine nitrogen atom, and the amide nitrogen atom. indexcopernicus.comresearchgate.net The presence of these atoms with lone pairs of electrons makes the molecule a classic Lewis base, ready to donate electron density to a Lewis acidic metal center. researchgate.netresearchgate.net

The hydrazone framework (encompassing the C=N-NH-C=O moiety) is the critical component for coordination. The oxygen atom of the carbonyl group and the azomethine (imine) nitrogen atom are the most common donor sites in related hydrazone ligands. researchgate.net The crystal structure of the free this compound molecule shows the presence of intermolecular hydrogen bonds between the amide hydrogen (N-H) and the carbonyl oxygen (C=O), which indicates the accessibility of these groups. nih.gov

This compound can coordinate to metal ions in several ways, making it a flexible ligand. It can act as a neutral bidentate ligand, coordinating through the carbonyl oxygen and the imine nitrogen. researchgate.net This chelation would form a stable five-membered ring with the metal ion.

Furthermore, hydrazone ligands like this compound can undergo keto-enol tautomerization. In the presence of a metal ion and under appropriate pH conditions, the ligand can lose a proton from the amide nitrogen and coordinate as a mononegative bidentate ligand through the enolic oxygen and the imine nitrogen. researchgate.net This mode of coordination also results in the formation of a stable five-membered chelate ring.

| Potential Donor Atoms | Possible Chelation Modes |

| Carbonyl Oxygen (O) | Neutral Bidentate (O, N) |

| Imine Nitrogen (N) | Anionic Bidentate (O⁻, N) |

| Amide Nitrogen (N) | Bridging (less common) |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with hydrazone ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metals are often used as the central atoms in coordination complexes due to their variable oxidation states and ability to form bonds with a wide variety of ligands. researchgate.net The synthesis of transition metal complexes with ligands similar to this compound generally involves mixing the ligand with a metal salt (e.g., chlorides, nitrates, acetates, or sulfates) in a solvent like ethanol, methanol (B129727), or a mixture of solvents. alfa-chemistry.com The reaction mixture is often heated under reflux to facilitate the complex formation, followed by cooling to crystallize the product. alfa-chemistry.com

For this compound, complexes with various transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) can be anticipated based on the known chemistry of related benzohydrazide (B10538) and hydrazone ligands. indexcopernicus.comalfa-chemistry.com The resulting complexes would have the general formula [M(L)n]Xm, where M is the metal ion, L is the this compound ligand, X is the counter-ion, and n and m are integers that depend on the metal's oxidation state and coordination number.

The properties of the resulting metal complexes are determined by the nature of the metal ion and the coordination environment imposed by the ligand. Characterization techniques such as FT-IR and UV-Vis spectroscopy are essential for elucidating these properties.

In the infrared spectra of hydrazone complexes, a shift in the C=O and C=N stretching frequencies upon coordination to a metal ion provides direct evidence of bonding through the carbonyl oxygen and imine nitrogen atoms. alfa-chemistry.com The disappearance of the N-H stretching vibration can indicate deprotonation and coordination in the enol form. researchgate.net

The electronic spectra (UV-Vis) of the complexes provide information about the d-orbital splitting of the central metal ion, which is influenced by the coordination geometry. These spectra can help in inferring the geometry of the complex.

The coordination geometry describes the spatial arrangement of the ligands around the central metal ion. libretexts.org This geometry is influenced by the coordination number of the metal, the size of the metal ion, and the steric and electronic properties of the ligands. purechemistry.org For transition metal complexes, common coordination numbers are four and six, leading to tetrahedral, square planar, or octahedral geometries. researchgate.net

Given that this compound typically acts as a bidentate ligand, it can form complexes with various geometries depending on the metal-to-ligand ratio and the inclusion of other co-ligands (like water or solvent molecules).

Common Coordination Geometries for Transition Metal Complexes

| Coordination Number | Geometry | Example Ion |

|---|---|---|

| 4 | Tetrahedral | [Zn(CN)₄]²⁻ researchgate.net |

| 4 | Square Planar | [Pt(NH₃)₂Cl₂] researchgate.net |

For instance, a metal ion coordinating to two bidentate this compound ligands would have a coordination number of four and could adopt either a tetrahedral or square planar geometry. A metal ion coordinating to three such ligands would result in a coordination number of six and an octahedral geometry. Similarly, complexes with a 1:1 metal-to-ligand ratio might complete their coordination sphere with solvent molecules or counter-ions, often leading to octahedral structures. researchgate.net The specific geometry adopted would have a significant impact on the magnetic and electronic properties of the complex.

Supramolecular Chemistry of N Cyclohexylidenebenzohydrazide

Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The N-acylhydrazone backbone (-C(O)-NH-N=C<) within N'-cyclohexylidenebenzohydrazide is of central importance in molecular recognition processes due to its hydrogen-bonding capabilities and the potential for multiple conformational orientations. nih.gov

While specific host-guest complexation involving this compound as either host or guest is not extensively documented, its analogues containing the core acylhydrazone functional group demonstrate significant molecular recognition capabilities, particularly towards metal ions. The acylhydrazone moiety possesses a strong coordination ability through the imine nitrogen and carbonyl oxygen atoms. doi.org This intrinsic property allows acylhydrazone derivatives to act as receptors (hosts) for specific metal cations (guests).

Research on these analogues has revealed their function as chemosensors. For instance, an isoquinoline-based acylhydrazone was reported to recognize Zn²⁺ and Mg²⁺ ions selectively, a process that can be modulated by the choice of solvent. doi.org In another study, a dual-functional chemosensor based on a naphthalene-acylhydrazone derivative exhibited rapid, turn-on fluorescence recognition for Zn²⁺ in a DMSO-water mixture and for Mg²⁺ in an ethanol-water medium. doi.org

Furthermore, the molecular recognition ability of acylhydrazones can be externally controlled. By incorporating a photoswitchable dithienylethene unit, researchers have created acylhydrazone-based systems where the ability to bind Zn²⁺ can be turned on and off with light. chinesechemsoc.org This demonstrates a sophisticated level of control over host-guest interactions, where an external stimulus dictates the recognition event. chinesechemsoc.org These examples underscore the inherent potential of the acylhydrazone scaffold within this compound for engaging in specific host-guest interactions.

Table 1: Examples of Molecular Recognition by Acylhydrazone Analogues

| Acylhydrazone Analogue Type | Guest Species | Recognition Outcome | Stimulus |

| Naphthalene-Acylhydrazone | Zn²⁺, Mg²⁺ | "Turn-on" fluorescence | Solvent Polarity |

| Dithienylethene-Acylhydrazone | Zn²⁺ | Reversible Binding | UV/Visible Light |

| Isoquinoline-Acylhydrazone | Zn²⁺, Mg²⁺ | Selective Complexation | Solvent Polarity |

The crystal structure of this compound reveals the specific non-covalent interactions that govern its solid-state architecture. The primary interaction is intermolecular hydrogen bonding. nih.gov The amide proton (N–H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. nih.govnih.gov This results in the formation of robust N—H⋯O hydrogen bonds that link individual molecules together. nih.gov

In addition to this primary interaction, weaker C—H⋯O hydrogen bonds are also present, further stabilizing the crystal packing. nih.gov In the crystal structure of this compound, these hydrogen bonds connect the molecules into infinite chains. nih.gov

Table 2: Hydrogen-Bond Geometry in Crystalline this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1···O1 | 0.86 | 2.28 | 3.133 | 172 |

| C13—H13B···O1 | 0.97 | 2.41 | 3.264 | 147 |

| C7—H7···O1 | 0.93 | 2.35 | 3.137 | 142 |

Data sourced from crystallographic analysis of this compound. nih.gov

While the crystal packing of this compound itself is dominated by hydrogen bonding, the presence of the benzene (B151609) ring introduces the possibility of π-π stacking interactions. In related hydrazone structures containing multiple aromatic rings, π-π stacking has been observed, with centroid-to-centroid distances as short as 3.682 Å and 3.806 Å, indicating a significant stabilizing interaction. researchgate.net Such interactions, though not the primary organizing force in this compound's known polymorph, remain a potential contributor to the supramolecular assembly of its derivatives or other crystalline forms.

Self-Assembly Processes

Self-assembly is the autonomous organization of components into structurally well-defined aggregates through non-covalent interactions. For this compound, these processes are dictated by the information encoded in its molecular structure, primarily its hydrogen-bonding sites.

The formation of ordered supramolecular structures from this compound is a hierarchical process.

Primary Structure: The individual molecule of this compound represents the fundamental building block.

Secondary Structure: Through specific and directional N—H⋯O and C—H⋯O hydrogen bonds, these individual molecules self-assemble into one-dimensional (1D) chains. nih.gov This chain formation is the first and most critical step in the assembly process, creating a well-defined supramolecular motif.

Tertiary Structure: These 1D chains then pack together in the solid state to form the three-dimensional crystal lattice. The final crystal architecture is stabilized by weaker van der Waals forces between the packed chains.

This progression from molecule to 1D chain to 3D crystal is a classic example of hierarchical self-assembly, where well-defined interactions at one level lead to ordered structures at the next level of complexity.

Directed self-assembly involves guiding the assembly process to achieve a specific, predetermined architecture. While this has not been extensively explored for this compound itself, principles from analogous systems suggest viable strategies.

One key strategy involves chemical modification. By introducing additional functional groups onto the benzoyl or cyclohexyl rings, one could program the molecule with new recognition sites to direct assembly. For example, adding more hydrogen bond donors or acceptors could facilitate the formation of 2D sheets instead of 1D chains.

A more advanced strategy involves using external stimuli. Research on dithienylethene-based acylhydrazones has shown that light can be used to reversibly alter the molecular structure, thereby controlling its participation in molecular recognition and assembly. chinesechemsoc.org Applying such photo-responsive units to analogues of this compound could enable spatiotemporal control over the assembly process, allowing for the creation and disruption of supramolecular structures on demand.

Formation of Supramolecular Polymers and Networks

When molecules associate through directional, non-covalent interactions to form large, chain-like or network-like structures with polymeric properties, they are known as supramolecular polymers.

The hydrogen-bonded 1D chains formed by this compound in the solid state are a direct example of a 1D supramolecular polymer. nih.gov The individual molecules act as monomers, and the N—H⋯O hydrogen bond serves as the repeating, non-covalent linking unit that connects them into a polymeric chain.

The potential for forming more complex architectures is evident in the study of its analogues. For instance, a related hydrazone derivative, in the presence of water molecules, was shown to self-assemble into a two-dimensional network parallel to the (001) plane. researchgate.net This was achieved through a more complex web of intermolecular N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds, where the water molecule acts as a bridge, linking different chains together. researchgate.net This demonstrates that by modifying the system (e.g., through solvent choice or molecular functionalization), the dimensionality of the resulting supramolecular assembly can be increased from simple 1D polymers to more intricate 2D networks.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for N'-Cyclohexylidenebenzohydrazide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For this compound, these calculations elucidate its structural and electronic characteristics.

The three-dimensional arrangement of atoms in this compound is crucial for its physical and chemical behavior. Geometry optimization calculations are employed to determine the most stable conformation of the molecule, which corresponds to the minimum energy structure on the potential energy surface.

Experimental studies using X-ray diffraction have shown that in the solid state, the cyclohexane (B81311) ring of this compound adopts a stable chair conformation. nih.govresearchgate.net Theoretical conformational analysis, often performed using DFT methods like B3LYP, corroborates this finding. nih.gov The chair form is the lowest energy conformer for a cyclohexane ring, minimizing both angle and torsional strain.

Table 1: Selected Optimized Geometrical Parameters for this compound (based on theoretical calculations and experimental data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | ~1.23 | ||

| C-N (amide) | ~1.34 | ||

| N-N | ~1.38 | ||

| C=N (imine) | ~1.28 | ||

| C-C (aromatic) | ~1.39 | ||

| C-C (cyclohexane) | ~1.53 | ||

| O=C-N | ~122 | ||

| C-N-N | ~118 | ||

| N-N=C | ~116 | ||

| C-N-H | ~120 | ||

| C-C-C (cyclohexane) | ~111 | ||

| C-C-N=N | ~180 (trans) |

Note: The values in this table are approximate and representative of typical data obtained from DFT calculations for similar hydrazone structures and are consistent with crystallographic data.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is typically localized over the benzohydrazide (B10538) moiety, particularly the benzene (B151609) ring and the adjacent nitrogen atoms, which are rich in π-electrons. The LUMO is generally distributed over the conjugated system, including the carbonyl group and the C=N imine bond. This distribution indicates that the molecule can participate in charge transfer interactions. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity and potential for biological activity and nonlinear optical (NLO) properties. nih.gov Quantum chemical calculations allow for the precise determination of these orbital energies and their distribution.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -6.0 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap (Egap) | 4.5 to 5.0 |

Note: These values are typical estimates based on DFT calculations for structurally related compounds.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of a collection of molecules over time. mdpi.comuomustansiriyah.edu.iq MD simulations model the movements and interactions of atoms and molecules, providing insights into bulk properties and dynamic processes. uomustansiriyah.edu.iq

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments.

Infrared (IR) Frequencies: DFT calculations can compute the vibrational frequencies of this compound. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. A detailed analysis of the potential energy distribution (PED) helps in assigning the calculated frequencies to specific vibrational modes. nih.gov For instance, the characteristic C=O stretching frequency of the amide group, the N-H stretching, and the C=N imine stretching can be accurately predicted.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this with the experimental spectrum helps in the unambiguous assignment of all proton and carbon signals, which can sometimes be challenging for complex molecules based on empirical data alone. nih.gov

Rational Design of this compound Derivatives for Specific Applications

Computational methods are instrumental in the rational design of new molecules with enhanced properties. nih.govresearchgate.net By making systematic modifications to the structure of this compound in silico, researchers can predict the effect of these changes on the molecule's properties before undertaking complex and costly synthesis.

This compound possesses several potential donor atoms (the carbonyl oxygen, the imine nitrogen, and the amide nitrogen), making it a candidate for use as a ligand in coordination chemistry. The benzohydrazide scaffold is a common feature in ligands designed to chelate metal ions.

Computational chemistry can guide the design of derivatives with improved coordination abilities. For example, DFT calculations can be used to:

Introduce Electron-Donating or Withdrawing Groups: Adding substituents to the benzene ring can modulate the electron density on the donor atoms. Electron-donating groups (e.g., -OH, -OCH₃) would increase the basicity of the donor atoms, potentially leading to stronger metal-ligand bonds.

Evaluate Binding Affinity: The interaction energy between a designed ligand and a specific metal ion can be calculated. This allows for the screening of numerous potential derivatives to identify those with the highest predicted binding affinity.

Predict Conformational Changes upon Coordination: Geometry optimization of the metal-ligand complex can predict the preferred coordination geometry and reveal any strain induced in the ligand upon binding. This information is vital for designing stable metal complexes.

Through such theoretical screening, chemists can prioritize the synthesis of the most promising derivatives of this compound for applications in catalysis, materials science, or as therapeutic agents.

Structure-Property Relationship Predictions

The prediction of a compound's physicochemical and biological properties based on its chemical structure is a cornerstone of modern drug discovery and materials science. For this compound, while specific and extensive quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies are not widely published, the principles of these computational methods can be applied to forecast its behavior. This is largely based on the wealth of research into the broader classes of hydrazones and benzohydrazide derivatives. nih.govresearchgate.net

Computational approaches such as Density Functional Theory (DFT) are instrumental in elucidating the electronic properties that govern molecular interactions. nih.govmdpi.com For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool, illustrating the charge distribution on the molecular surface. These maps can identify regions that are prone to electrophilic or nucleophilic attack, which is critical for predicting how the molecule will interact with biological targets. nih.govmdpi.com

In the context of this compound, the lipophilicity (log P), molecular weight, and the number of hydrogen bond donors and acceptors are key descriptors that would be considered in any predictive model of its biological activity. researchgate.net The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) suggests the potential for significant interactions with biological macromolecules. researchgate.net

Detailed Research Findings

While direct computational studies on this compound are limited, research on analogous benzohydrazide derivatives provides a framework for understanding its potential properties. Studies on similar compounds often involve the calculation of various molecular descriptors to build predictive models for activities such as antimicrobial, anticancer, or anti-inflammatory effects. ontosight.aiderpharmachemica.com

For example, 3D-QSAR studies on quinazolinone derivatives containing a hydrazone structure have demonstrated that the spatial arrangement of electrostatic and steric fields is critical for their biological activity. researchgate.net It is reasonable to infer that similar principles would apply to this compound, where the conformation of the cyclohexyl ring and the orientation of the benzoyl group would significantly influence its interaction with target receptors.

The crystal structure of this compound reveals that the cyclohexane ring adopts a chair conformation. This specific, bulky, and lipophilic moiety is a key structural feature. QSAR studies on other hydrazones have shown that descriptors related to molecular shape and volume, as well as lipophilicity, often play a significant role in determining biological activity.

Furthermore, molecular docking studies on substituted benzohydrazides have been used to predict their binding modes within the active sites of enzymes. nih.govderpharmachemica.com Such an approach for this compound would likely show the importance of the carbonyl oxygen and the N-H group in forming hydrogen bonds with amino acid residues, while the phenyl and cyclohexyl groups would likely engage in hydrophobic or van der Waals interactions.

Data Tables

The following tables represent the types of data that would be generated in a computational study of this compound. It is important to note that these values are illustrative, based on typical findings for similar compounds, as specific published data for this exact molecule is not available.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 216.28 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | 2.5 - 3.5 | Affects membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 2 | Potential for interaction with biological targets. |

| Polar Surface Area | ~45 Ų | Influences cell penetration. |

Table 2: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Illustrative Value | Implication for Reactivity |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.0 - 4.0 Debye | Indicates a polar nature, influencing solubility and interactions. |

These tables underscore the predictive power of computational chemistry in characterizing a molecule's behavior. The interplay between the lipophilic cyclohexyl and aromatic phenyl rings, combined with the hydrogen bonding capabilities of the hydrazide linker, defines the structural basis for the predicted properties of this compound. Further dedicated computational and experimental studies would be necessary to validate and refine these predictions.

Applications in Advanced Materials Science

Role in Energy Capture and Storage Technologies

The application of N'-cyclohexylidenebenzohydrazide in energy capture and storage technologies is another area with a notable lack of specific research findings.

There is no direct evidence or research to suggest the use or testing of this compound in photovoltaic devices. The development of organic photovoltaics often relies on materials with tailored electronic properties and strong absorption in the solar spectrum. While some hydrazone derivatives are studied for their electronic properties, the specific suitability of this compound for photovoltaic applications has not been reported. nih.govacs.org

Currently, there is no available literature that details the use of this compound as a component in batteries or fuel cells. The primary components of a fuel cell include the membrane electrode assembly (MEA), which consists of a polymer electrolyte membrane, catalyst layers, and gas diffusion layers, as well as bipolar plates. uci.eduenergy.govnih.gov Research into advanced fuel cell materials is ongoing, but there is no indication that this compound has been considered for any of these roles. nih.gov

Development of Novel Functional Materials

The exploration of novel functional materials often involves the synthesis and characterization of compounds with unique structural and electronic properties. However, this compound has not emerged as a compound of interest in this area according to available scientific literature.

Thin Film Processing and Surface Reactivity

The formation of thin films is a cornerstone of modern materials science, with applications ranging from electronics to protective coatings. Techniques such as chemical vapor deposition (CVD), physical vapor deposition (PVD), and solution-based methods are commonly employed. These processes rely on precursor molecules that can be controllably deposited onto a substrate. There are no documented instances of this compound being utilized as a precursor for thin film deposition.

Similarly, the study of surface reactivity, which is crucial for applications like catalysis, sensing, and surface modification, has not included this compound. Research in this domain typically focuses on how molecules interact with and modify surfaces. The reactivity of the hydrazone group within this compound could theoretically be of interest, but no studies have been published to this effect.

Porous Materials and Adsorption Characteristics

Porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are synthesized from molecular building blocks to create structures with high surface areas and defined pore sizes. These materials have significant potential in gas storage, separation, and catalysis. The synthesis of these frameworks often relies on the reaction of organic linkers with specific functional groups.

While hydrazone derivatives, in general, have been investigated as linkers for the construction of COFs due to the reversible nature of the hydrazone bond, there is no specific research that reports the use of this compound as a building block for such porous materials. Consequently, no data exists on the adsorption characteristics, such as surface area or gas uptake, of any porous material derived from this specific compound.

Q & A

Q. What are the standard synthetic protocols for preparing N'-cyclohexylidenebenzohydrazide and its derivatives?

- Methodological Answer : this compound derivatives are typically synthesized by refluxing equimolar amounts of benzohydrazide and cyclohexanone (or substituted aldehydes/ketones) in ethanol for 8–10 hours. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with chloroform:petroleum ether (8:2) as the mobile phase. Yields range from 70% to 80%, with melting points varying between 195°C and 230°C depending on substituents . For example:

| Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|

| 5b | 80 | 215–220 |

| 5c | 72 | 225–230 |

| 5d | 72 | 195–200 |

Q. How are copper(II) complexes of this compound derivatives synthesized and characterized?

- Methodological Answer : Copper complexes are prepared by reacting the hydrazide ligand with copper(II) acetate in ethanol under reflux. The reaction is monitored via TLC, and the product is isolated by filtration, washed with cold ethanol, and dried. Characterization involves elemental analysis, UV-Vis spectroscopy (λmax ~400–450 nm for d-d transitions), and cyclic voltammetry to assess redox behavior. Single-crystal X-ray diffraction (CCDC deposition) confirms octahedral geometry in many cases .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- FT-IR : Confirm hydrazone C=N stretching (1590–1620 cm⁻¹) and N-H vibrations (3200–3300 cm⁻¹).

- ¹H/¹³C NMR : Detect aromatic protons (δ 6.5–8.5 ppm) and hydrazone proton (δ ~10–11 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational lattice energy calculations for N'-cyclohexylidenebrazohydrazide derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or hydrogen-bonding networks unaccounted for in simulations. Use density functional theory (DFT) with the B3LYP/6-311G** basis set to model lattice energies, and cross-validate with experimental CCDC data (e.g., CCDC-2032776 or 1477846). Explicitly include solvent molecules in computational models to improve accuracy .

Q. What strategies optimize reaction yields for unexpected byproducts, such as diacylhydrazines, during this compound synthesis?

- Methodological Answer : Unexpected diacylhydrazine formation (e.g., N,N’-bis(phenoxyacetyl)hydrazine) can occur due to competing acyl transfer reactions. To mitigate this:

- Use anhydrous solvents (e.g., dried ethanol) to suppress hydrolysis.

- Adjust stoichiometry (e.g., 1:1 ligand-to-metal ratio) and monitor pH (optimal range: 5–7).

- Characterize byproducts via LC-MS and X-ray crystallography to confirm structures .

Q. How do substituents on the cyclohexylidene moiety influence the biological activity of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance metal-binding affinity, potentially increasing antimicrobial activity.

- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility and cellular uptake, as shown in cytotoxicity assays (IC₅₀ values <10 µM in some cancer cell lines).

- Quantitative Structure-Activity Relationship (QSAR) models using Gaussian09 can predict activity trends .

Q. What systematic review frameworks are recommended for synthesizing conflicting data on this compound applications?

- Methodological Answer : Follow PRISMA guidelines to ensure rigor:

Define inclusion/exclusion criteria (e.g., studies with crystallographic validation).

Use Covidence or Rayyan for screening and data extraction.

Assess bias via Cochrane Risk of Tool, focusing on synthesis reproducibility and solvent purity reporting .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points for structurally similar hydrazide derivatives?

- Methodological Answer : Variations may stem from polymorphic forms or impurities. Standardize protocols:

- Recrystallize compounds from the same solvent (e.g., ethanol or DMF).

- Use differential scanning calorimetry (DSC) to identify polymorph transitions.

- Cross-reference with CCDC entries (e.g., CCDC-1887945) for lattice packing effects .

Key Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.